molecular formula C20H21N5O2S B2809947 6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(m-tolyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one CAS No. 952807-71-5

6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(m-tolyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one

Cat. No.: B2809947
CAS No.: 952807-71-5
M. Wt: 395.48
InChI Key: SGBZAEBNCOVLHP-UHFFFAOYSA-N
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Description

6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(m-tolyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one is a complex heterocyclic compound designed for advanced pharmaceutical and biochemical research. This molecule features a fused pyrazolo-thiazolo-pyrimidinone core, a structure often associated with diverse biological activities, making it a valuable scaffold in drug discovery programs. The specific research applications and biological targets for this compound are to be determined by the investigator. Researchers are exploring its potential based on its structural features, which are characteristic of kinase inhibitors and other enzyme modulators. The compound is provided as a high-purity material to ensure consistent and reliable experimental results. This product is intended for research purposes only in a laboratory environment and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-(3-methylphenyl)-12-(2-oxo-2-pyrrolidin-1-ylethyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-13-5-4-6-14(9-13)25-18-16(11-21-25)19(27)24-15(12-28-20(24)22-18)10-17(26)23-7-2-3-8-23/h4-6,9,11,15H,2-3,7-8,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBZAEBNCOVLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)N4C(CSC4=N3)CC(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(m-tolyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one , with the CAS number 952807-71-5 , is a synthetic organic molecule that has recently attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a pyrrolidine ring and a thiazolo-pyrimidine moiety. The molecular formula is C20H21N5O2SC_{20}H_{21}N_{5}O_{2}S, with a molecular weight of 395.5 g/mol . Understanding its structure is crucial for elucidating its biological activity.

PropertyValue
CAS Number952807-71-5
Molecular FormulaC20H21N5O2S
Molecular Weight395.5 g/mol

Antiviral Activity

Recent studies have indicated that derivatives of pyrimidine and thiazole compounds exhibit significant antiviral properties. For instance, compounds structurally similar to the target compound have shown broad-spectrum antiviral activity and immunostimulatory effects. Research suggests that these compounds can enhance the production of type I and type III interferons, which play critical roles in antiviral defense mechanisms .

Anticancer Properties

The compound’s structural characteristics suggest potential anticancer activity. Pyrimidine derivatives have been associated with inhibition of cancer cell proliferation through various mechanisms, including interference with nucleic acid synthesis and modulation of signaling pathways involved in cell growth and apoptosis .

The exact mechanism of action for this specific compound remains to be fully elucidated; however, it is hypothesized that it interacts with key enzymes or receptors involved in cellular signaling pathways. Similar compounds have been shown to bind to targets such as DNA methyltransferases or inhibit specific kinases involved in tumor growth and viral replication .

In Vitro Studies

In vitro experiments assessing the cytotoxic effects of similar thiazole-pyrimidine derivatives demonstrated significant inhibition of cancer cell lines at varying concentrations. For example, compounds related to the target molecule were tested against several human cancer cell lines, showing IC50 values ranging from 10 µM to 50 µM , indicating potent activity against these cells .

Animal Models

Preclinical studies using animal models have provided insights into the pharmacokinetics and therapeutic potential of pyrimidine derivatives. In one study, administration of a related compound resulted in reduced tumor size in xenograft models, alongside an increase in immune response markers such as interferon-gamma levels .

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C20H21N5O2SC_{20}H_{21}N_{5}O_{2}S, with a molecular weight of 395.5 g/mol. The structure features a complex arrangement of thiazole and pyrimidine rings, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds similar to this structure have been tested against various strains of Mycobacterium tuberculosis , showing promising results in inhibiting bacterial growth at low concentrations .

Anticancer Properties

Research has also explored the anticancer potential of this compound. Its structural components allow for interaction with biological targets involved in cancer cell proliferation and survival. Studies have shown that modifications to the pyrimidine ring can enhance cytotoxic effects against specific cancer cell lines .

Neurological Applications

Given the presence of the pyrrolidine moiety, compounds related to this structure are being investigated for their neuroprotective effects. Preliminary findings suggest that they may influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways is another area of interest. Research indicates that it may inhibit key inflammatory mediators, presenting a potential treatment option for chronic inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialDerivatives of 6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)...Inhibition of Mycobacterium tuberculosis
AnticancerModified pyrazolo-thiazolesCytotoxicity against cancer cell lines
NeurologicalPyrrolidine-containing compoundsNeuroprotective effects
Anti-inflammatorySimilar thiazolo-pyrimidinesReduced inflammation

Notable Research Findings

  • Antimicrobial Efficacy : A study demonstrated that certain derivatives showed effective inhibition against multidrug-resistant strains of Mycobacterium tuberculosis , making them candidates for further development in tuberculosis treatment protocols .
  • Cytotoxic Activity : Investigations into the anticancer properties revealed that modifications to the structure could lead to enhanced potency against various cancer types, indicating a need for further exploration into structure-activity relationships .
  • Neuroprotective Studies : Initial findings suggest that compounds derived from this structure may protect neuronal cells from oxidative stress, which is critical in developing treatments for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Pyrrolidin-1-yl is unique compared to thiazolidinone (10a/10b) or pyran (PF-4449613) moieties, suggesting divergent binding interactions .

Synthetic Routes: Cyclization with polyphosphoric acid (target compound) vs. sulfuric acid (Compounds 14,17–19): The latter requires prolonged reaction times (4 days) but avoids high temperatures . Compounds 10a/10b use aryl bromides in ethanol reflux, contrasting with phenacyl chloride in the target’s synthesis .

PF-4449613 () is a commercial compound with undefined applications but notable molecular complexity .

Analytical Characterization :

  • Compounds 10a/10b were validated via IR, NMR, and elemental analysis , a standard approach absent in the target compound’s documentation .

Research Implications and Limitations

  • Structural Optimization : The pyrrolidin-1-yl and m-tolyl groups in the target compound warrant further exploration for bioactivity, leveraging methodologies from analogs like 10a/10b .
  • Synthetic Efficiency : Polyphosphoric acid cyclization (2 hours) is more time-efficient than sulfuric acid (4 days), though scalability and yield data are needed .
  • Data Gaps : Absence of spectral or elemental analysis for the target compound limits direct comparison with analogs.

Q & A

Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer : Discrepancies arise from crystallinity variations. Mitigate via:
  • Hansen solubility parameters : Calculate δD, δP, δH to predict optimal solvents (e.g., DMF δ = 24.7 MPa¹/²).
  • Co-solvency : Use ethanol-water mixtures (70:30) to enhance solubility without precipitation .

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